2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride
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Overview
Description
2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride typically involves the reaction of 2-ethyl-6-methylpyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylpyrimidin-6-amine;hydrochloride
- 2-Methyl-6-ethylpyrimidin-4-amine;hydrochloride
- 2-Ethyl-6-methylpyrimidin-4-amine;hydrobromide
Uniqueness
2-Ethyl-6-methylpyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can offer different reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2-ethyl-6-methylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-7-9-5(2)4-6(8)10-7;/h4H,3H2,1-2H3,(H2,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGORCDMCROVOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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